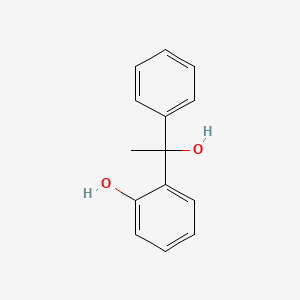
2-(1-Hydroxy-1-phenylethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-1-phenylethyl)phenol is an organic compound with the molecular formula C14H14O2. It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a 1-hydroxy-1-phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method includes the use of phenolic compounds as starting materials, which undergo various chemical transformations to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
2-(1-Hydroxy-1-phenylethyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. These interactions can lead to the modulation of biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group attached to a benzene ring.
2-Phenylethanol: Contains a hydroxyl group attached to a phenylethyl group, similar to the structure of 2-(1-Hydroxy-1-phenylethyl)phenol.
4-Hydroxybenzyl Alcohol: Another phenolic compound with a hydroxyl group attached to a benzyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(1-Hydroxy-1-phenylethyl)phenol, commonly known as hydroxytyrosol, is a phenolic compound primarily found in olives and olive oil. This compound has garnered significant attention due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of hydroxytyrosol, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Hydroxytyrosol has the molecular formula C14H14O3 and is characterized by a phenolic structure with a hydroxy-phenylethyl side chain. Its unique structure contributes to its biological activities, particularly its ability to scavenge free radicals and modulate various biochemical pathways.
1. Antioxidant Properties
Hydroxytyrosol is renowned for its potent antioxidant capabilities. It effectively scavenges free radicals, thereby reducing oxidative stress in cells. Studies have shown that it can inhibit lipid peroxidation and protect cellular components from oxidative damage.
2. Anti-inflammatory Effects
Research indicates that hydroxytyrosol possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
- A study reported that hydroxytyrosol significantly reduced the expression of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) in human cells exposed to inflammatory stimuli.
- Another investigation found that it inhibited nuclear factor kappa B (NF-kB) activation, a key player in inflammation .
3. Anticancer Potential
Emerging evidence suggests that hydroxytyrosol may have anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth.
| Cancer Type | Mechanism | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis through caspase activation | |
| Colon Cancer | Inhibits cell proliferation via cell cycle arrest |
Hydroxytyrosol's biological activity is attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : Hydroxytyrosol can form hydrogen bonds with proteins and enzymes, influencing their activity.
- Hydrophobic Interactions : The phenolic structure allows for hydrophobic interactions with lipid membranes, enhancing its bioavailability.
Case Study 1: Cardiovascular Health
A clinical trial involving participants with metabolic syndrome demonstrated that daily intake of hydroxytyrosol-rich olive oil led to significant improvements in cardiovascular risk factors, including reduced blood pressure and improved lipid profiles .
Case Study 2: Neuroprotection
In an animal model of neurodegeneration, administration of hydroxytyrosol was associated with improved cognitive function and reduced neuronal loss, suggesting potential protective effects against diseases like Alzheimer's .
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(1-hydroxy-1-phenylethyl)phenol |
InChI |
InChI=1S/C14H14O2/c1-14(16,11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h2-10,15-16H,1H3 |
InChI Key |
YDPUNSOSZNECJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















